molecular formula C11H12N2O3 B8741639 3-(Dimethylamino)-2-(2-nitrophenyl)propenal

3-(Dimethylamino)-2-(2-nitrophenyl)propenal

Cat. No.: B8741639
M. Wt: 220.22 g/mol
InChI Key: PSNHGTBTKGIRRS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(2-nitrophenyl)propenal is an organic compound with the molecular formula C11H12N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)propenal typically involves the reaction of 3-Dimethylaminoacrolein with 2-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(2-nitrophenyl)propenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Dimethylamino)-2-(2-nitrophenyl)propenal has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(2-nitrophenyl)propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways, affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3

InChI Key

PSNHGTBTKGIRRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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